molecular formula C10H10N2O B1524654 2-(5-Methyl-1,3-oxazol-2-yl)aniline CAS No. 52829-71-7

2-(5-Methyl-1,3-oxazol-2-yl)aniline

Cat. No. B1524654
CAS RN: 52829-71-7
M. Wt: 174.2 g/mol
InChI Key: RWYNWQPAIRGYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Methyl-1,3-oxazol-2-yl)aniline” is a chemical compound with the CAS Number: 52829-71-7 . It has a molecular weight of 174.2 . The IUPAC name for this compound is 2-(5-methyl-1,3-oxazol-2-yl)aniline . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(5-Methyl-1,3-oxazol-2-yl)aniline” is 1S/C10H10N2O/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(5-Methyl-1,3-oxazol-2-yl)aniline” is a solid substance . It is typically stored at 4°C and protected from light .

Scientific Research Applications

Synthesis, Characterization and Biological Evaluation of Novel Compounds

A study reported the synthesis of a series of compounds, including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, initiated from benzohydrazide. The structures were characterized using spectral studies like FT-IR, NMR, and mass spectrometry. These compounds were then tested for their biological activities, showing promise in antidiabetic, anti-inflammatory, and anticancer applications (Kavitha, Kannan, & Gnanavel, 2016).

Synthetic Approaches and Chemical Reactions:

  • Reactions with Aniline: Laevulinic acid's treatment with aniline led to the formation of distinct compounds, exhibiting the reactivity and potential applications of aniline derivatives in synthesizing various chemical structures (Candeloro & Bowie, 1978).
  • C–H Amidation in Synthesis: Ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides was achieved to synthesize 2-(2H-1,2,3-triazole-2-yl)aniline derivatives. This method represents an environmentally friendly protocol for C–N bond formation, producing N2 gas as the sole byproduct (Wang et al., 2016).

Applications in Medicine and Material Science

Bio-immunological and Cytotoxicity Studies:

  • Poly(2-oxazolines): These compounds were tested for cell cytotoxicity in vitro, showing non-cytotoxic properties and potential for biomedical applications. The study involved fluorescence microscopy and immunological assessments, confirming the low cytotoxicity and possible drug delivery applications of these polymers (Kronek et al., 2011).

Corrosion Inhibition:

  • Aromatic Epoxy Monomers: The synthesis and characterization of aromatic epoxy monomers were conducted, and their effectiveness as corrosion inhibitors for carbon steel in acidic solutions was investigated. The study integrated both computational and experimental techniques, showcasing the potential of these compounds in corrosion protection applications (Dagdag et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(5-methyl-1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYNWQPAIRGYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297177
Record name 2-(5-Methyl-2-oxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,3-oxazol-2-yl)aniline

CAS RN

52829-71-7
Record name 2-(5-Methyl-2-oxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52829-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-2-oxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-1,3-oxazol-2-yl)aniline
Reactant of Route 2
2-(5-Methyl-1,3-oxazol-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-(5-Methyl-1,3-oxazol-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-(5-Methyl-1,3-oxazol-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-(5-Methyl-1,3-oxazol-2-yl)aniline
Reactant of Route 6
2-(5-Methyl-1,3-oxazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.